1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane
Description
Properties
IUPAC Name |
6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO3/c1-17-13-8-7-11(10-14(13)18-2)12(16)6-4-3-5-9-15/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSNYRNWSPUIOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCCCCCl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628164 | |
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19347-74-1 | |
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)-1-hexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19347-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1-(3,4-dimethoxyphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20628164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The Friedel-Crafts acylation is a cornerstone for introducing acyl groups to electron-rich aromatic rings. For this compound, 3,4-dimethoxybenzene serves as the aromatic substrate due to its strong electron-donating methoxy groups, which activate the ring for electrophilic substitution. The acylating agent, 6-chlorohexanoyl chloride, reacts in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃) to form the ketone intermediate.
Reaction Conditions :
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Catalyst : Anhydrous AlCl₃ (1.2 equivalents)
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Solvent : Dichloromethane (DCM) or nitrobenzene (for high-boiling conditions)
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Temperature : 0–25°C (gradual warming to room temperature)
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Time : 4–12 hours
The reaction proceeds via the formation of an acylium ion intermediate, which attacks the para position of the 3,4-dimethoxybenzene ring, yielding 6-chloro-1-(3,4-dimethoxyphenyl)hexan-1-one.
Chlorination Optimization
While the acyl chloride inherently contains the chloro group at the terminal position, incomplete reactions or side products (e.g., over-acylation) may necessitate post-synthetic chlorination. Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions ensures complete conversion of any residual hydroxyl or ketone groups to the chloro derivative.
Nucleophilic Substitution Approaches
Alkylation of Pre-formed Ketones
An alternative route involves the alkylation of 3,4-dimethoxyphenyl ketones with halogenated alkanes. For example, 1-(3,4-dimethoxyphenyl)hexan-6-ol can be synthesized via Grignard addition followed by oxidation to the ketone. Subsequent treatment with hydrochloric acid (HCl) in the presence of a dehydrating agent (e.g., sulfuric acid) introduces the chloro group at the terminal carbon.
Key Steps :
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Grignard Reaction :
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React 3,4-dimethoxybenzaldehyde with pentylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)pentan-1-ol.
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Oxidation : Use pyridinium chlorochromate (PCC) to oxidize the alcohol to 1-(3,4-dimethoxyphenyl)pentan-1-one.
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Chlorination :
Catalytic Hydrogenation and Reductive Amination
Hydrogenation of Nitro Intermediates
A less common but viable method involves the reduction of nitro intermediates. For instance, 6-nitro-1-(3,4-dimethoxyphenyl)hexan-1-one can be catalytically hydrogenated using palladium on carbon (Pd/C) in ethanol. The nitro group is reduced to an amine, which is then diazotized and replaced with chlorine via the Sandmeyer reaction.
Procedure :
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Reduction : H₂ gas (1 atm), Pd/C (5 wt%), ethanol, 25°C, 6 hours.
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Diazotization : NaNO₂, HCl, 0–5°C.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern industrial methods prioritize efficiency and scalability. Continuous flow reactors enable precise control over reaction parameters (temperature, residence time) for Friedel-Crafts acylation, reducing side products and improving yield (typically >85%).
Advantages :
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Reduced catalyst loading (0.5 equivalents AlCl₃).
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In-line purification via silica gel cartridges minimizes downstream processing.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Complexity | Scalability |
|---|---|---|---|---|
| Friedel-Crafts Acylation | 78–82 | 95–98 | Moderate | High |
| Nucleophilic Substitution | 65–70 | 90–93 | High | Moderate |
| Catalytic Hydrogenation | 60–68 | 88–91 | Very High | Low |
Key Observations :
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Friedel-Crafts acylation offers the best balance of yield and scalability.
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Nucleophilic substitution is hindered by multi-step purification requirements.
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Catalytic hydrogenation is limited by the cost of Pd/C and lengthy reaction times.
Challenges and Mitigation Strategies
Regioselectivity in Friedel-Crafts Reactions
The electron-donating methoxy groups direct acylation to the para position, but ortho byproducts may form (~5–8%). Column chromatography (hexane:ethyl acetate, 4:1) effectively isolates the desired para isomer.
Stability of 6-Chlorohexanoyl Chloride
The acyl chloride is moisture-sensitive. Storage under anhydrous conditions (molecular sieves, argon atmosphere) prevents hydrolysis to 6-chlorohexanoic acid.
Emerging Methodologies
Photoredox Catalysis
Recent advances in photoredox catalysis enable visible-light-mediated acylations at ambient temperatures, reducing energy consumption. A trial using iridium-based catalysts (e.g., Ir(ppy)₃) achieved 70% yield in 8 hours, though scalability remains unproven.
Biocatalytic Approaches
Enzymatic acylation using lipases (e.g., Candida antarctica Lipase B) in ionic liquids shows promise for greener synthesis, albeit with lower yields (∼50%) and longer reaction times (48 hours).
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like ammonia or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Amines or thioethers.
Scientific Research Applications
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Curcumin analogs with similar dimethoxy substitutions (e.g., compound 3e) demonstrate enhanced antioxidant activity due to electron-donating methoxy groups stabilizing free radicals .
- Metabolic Stability: Compounds like TMC and DMCHC () show that blocking phenolic -OH groups with methoxy substitutions improves metabolic stability. The target compound’s lack of free -OH groups may similarly reduce rapid in vivo degradation .
Key Findings :
- Enzyme Inhibition: Cyclohexanone/cyclopentanone backbones in curcumin analogs enhance tyrosinase and HIV-1 protease inhibition. The target compound’s hexanone chain may lack the rigidity required for strong enzyme binding .
- Neurotrophic Effects : Z. montanum’s dimethoxyphenyl compounds induce neurite outgrowth in PC12 cells, implying the target compound’s 3,4-dimethoxyphenyl group could share this bioactivity if tested .
Chemical Reactivity and Stability
- Alkaline Conditions : Lignin model compounds with 3,4-dimethoxyphenyl groups () undergo β-O-4 bond cleavage under mild alkaline conditions. The target compound’s chloro substituent may increase resistance to nucleophilic attack compared to hydroxy/methoxy analogues .
- Metabolic Susceptibility: Unlike curcuminoids with β-diketone motifs (prone to rapid metabolism), the target compound’s aliphatic chain and chloro group may slow hepatic degradation, akin to TMC’s stabilized structure .
Biological Activity
1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane is a synthetic organic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound, characterized by a chloro group and a dimethoxy-substituted phenyl ring, presents unique structural features that may influence its biological interactions and therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
where , , and correspond to the number of carbon, hydrogen, and oxygen atoms in the molecular formula. The presence of the chloro group and methoxy substituents on the phenyl ring can significantly affect the compound's reactivity and biological properties.
The biological activity of this compound is hypothesized to involve interactions with specific biomolecular targets, such as enzymes or receptors. The exact mechanism remains to be fully elucidated; however, it is believed that the compound may act through:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with various receptors to elicit physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Properties : Preliminary studies suggest efficacy against certain microbial strains, indicating potential use in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant capacity of this compound using various assays including DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in radical concentrations compared to control groups.
| Assay Type | IC50 (µM) | Control IC50 (µM) |
|---|---|---|
| DPPH | 25 | 50 |
| ABTS | 30 | 60 |
Study 2: Antimicrobial Efficacy
The antimicrobial activity was assessed against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These findings indicate that the compound exhibits promising antimicrobial properties.
Study 3: Anti-inflammatory Potential
In vitro studies on macrophage cell lines demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Chloro-6-(3,4-dimethoxyphenyl)-6-oxohexane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via Claisen-Schmidt condensation or Michael addition reactions, leveraging ketone and aromatic aldehyde precursors. Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (reflux at 80–100°C), and catalyst selection (e.g., NaOH or piperidine). For example, analogous cyclohexenone derivatives were synthesized by refluxing chalcones with ethyl acetoacetate in ethanol under basic conditions . Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) and recrystallization.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography resolves the stereochemistry and confirms the cyclohexenone ring conformation (e.g., envelope, half-chair, or screw-boat) .
- NMR spectroscopy (¹H, ¹³C) identifies substituent effects, such as deshielding of carbonyl groups (δ ~200 ppm in ¹³C) and coupling patterns in the aromatic dimethoxy groups.
- FTIR verifies functional groups (C=O stretch at ~1700 cm⁻¹, C-Cl at ~550 cm⁻¹).
- HPLC-MS ensures purity (>95%) and molecular ion confirmation (e.g., [M+H⁺] at m/z 298.7) .
Q. What are the key physicochemical properties influencing its solubility and stability?
- Methodology :
- LogP calculations (e.g., using ChemDraw) predict lipophilicity (~3.2), guiding solvent selection for reactions (e.g., DMSO for stock solutions).
- Thermogravimetric analysis (TGA) assesses thermal stability, with decomposition temperatures >200°C typical for similar chlorinated cyclohexenones .
- pH-dependent stability studies (e.g., in buffers from pH 2–10) identify degradation pathways, such as hydrolysis of the ketone group under acidic conditions .
Advanced Research Questions
Q. How do electronic effects of the 3,4-dimethoxyphenyl substituent influence reactivity in cross-coupling reactions?
- Methodology : The electron-donating methoxy groups activate the aromatic ring for electrophilic substitution but may hinder oxidative coupling. Density Functional Theory (DFT) simulations can map electron density distribution, while experimental validation via Suzuki-Miyaura coupling (using Pd catalysts) assesses reactivity. For example, steric hindrance from methoxy groups reduces yields in aryl-aryl couplings, necessitating bulky ligands (e.g., SPhos) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Dose-response curve standardization : Address variability by testing across multiple cell lines (e.g., HEK-293 vs. HeLa) with controlled ATP levels .
- Metabolomics profiling : Use LC-MS to identify metabolites that may interfere with assays (e.g., oxidation products masking true IC₅₀ values) .
- Kinetic studies : Compare inhibition constants (Kᵢ) under varying redox conditions to isolate artifactual results .
Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases or GPCRs)?
- Methodology :
- Molecular docking (AutoDock Vina, Schrödinger Suite) models binding poses using crystal structures of target proteins (e.g., PDB: 3QKK).
- Molecular Dynamics (MD) simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories, highlighting key residues (e.g., Arg112 in kinase binding pockets) .
- QSAR models correlate substituent electronic parameters (Hammett σ) with bioactivity, guiding structural modifications .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodology :
- Chiral chromatography (e.g., Chiralpak IA column) separates enantiomers, with mobile phase optimization (hexane/isopropanol) critical for resolution.
- Asymmetric catalysis : Use of Evans auxiliaries or organocatalysts (e.g., proline derivatives) to control stereochemistry during ketone formation .
- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to minimize racemization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
